molecular formula C30H50O3 B560735 Isofouquierone CAS No. 100508-50-7

Isofouquierone

Cat. No. B560735
M. Wt: 458.727
InChI Key: RSNKEASCSNCXKI-FGDOMUFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isofouquierone is a natural product found in Aglaia rubiginosa with data available.

Scientific Research Applications

Isofouquierone in Commiphora Dalzielii

Isofouquierone, a compound isolated from the stem bark of Commiphora dalzielii, has been identified as a novel 20,24-epoxydammarane triterpene. This discovery highlights the chemotaxonomic significance of such triterpenes in the Burseraceae family, emphasizing the potential of isofouquierone in phytochemistry and plant taxonomy studies (Waterman & Ampofo, 1985).

Role in Analyzing Protein Structure

In the field of biochemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy, isofouquierone's related compounds can be utilized in isotopic substitution. This technique simplifies the NMR spectra of biological macromolecules, aiding in the analysis of protein structures and interactions (McIntosh & Dahlquist, 1990).

Isolation from Rhus Javanica

From Rhus javanica, three new dammarane triterpenes, including isofouquierone peroxide, have been isolated. The elucidation of these structures through 2D-NMR analysis marks a significant contribution to the understanding of natural product chemistry and opens up potential avenues for further biochemical and pharmacological research (Lee, Oh, Ahn, & Lee, 2001).

Exploration in Biochemical Research

Isofouquierone and related compounds can serve as crucial components in broader biochemical studies, such as understanding tryptophan metabolism. This research is vital for unraveling basic biological and biochemical concepts, thereby enhancing our knowledge in fields like genetics and microbiology (Yanofsky, 2001).

Methodological Significance in Clinical Studies

The chemical properties of isofouquierone and related compounds can offer insights into optimizing experimental designs in clinical research, particularly in the context of studying the efficacy or safety of plant-based compounds (Klein et al., 2010).

properties

CAS RN

100508-50-7

Product Name

Isofouquierone

Molecular Formula

C30H50O3

Molecular Weight

458.727

IUPAC Name

(5R,8R,9R,10R,13R,14R,17S)-17-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H50O3/c1-25(2,32)15-9-16-30(8,33)21-12-18-28(6)20(21)10-11-23-27(5)17-14-24(31)26(3,4)22(27)13-19-29(23,28)7/h9,15,20-23,32-33H,10-14,16-19H2,1-8H3/b15-9+/t20-,21+,22+,23-,27+,28-,29-,30+/m1/s1

InChI Key

RSNKEASCSNCXKI-FGDOMUFVSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(C)(CC=CC(C)(C)O)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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